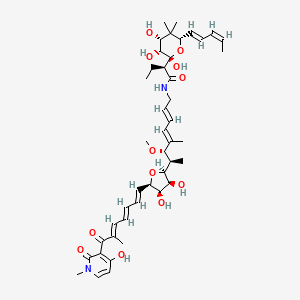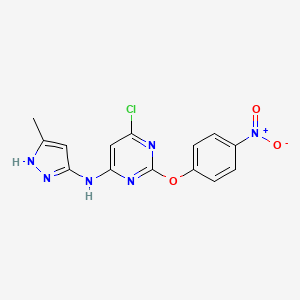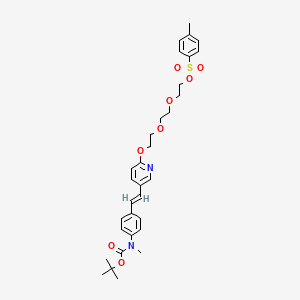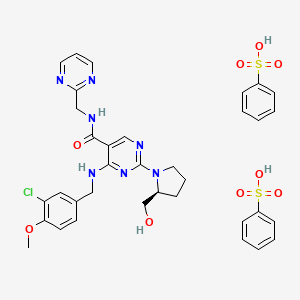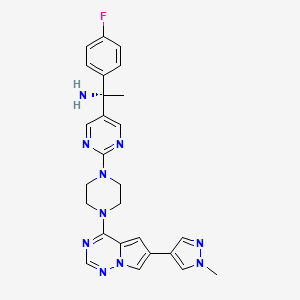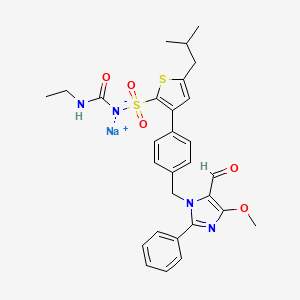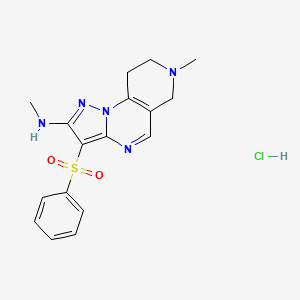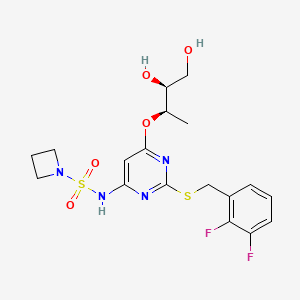
AZD-5069
Vue d'ensemble
Description
AZD-5069 is a potent and selective antagonist of the human chemokine (C-X-C motif) receptor 2 (CXCR2). This compound has been extensively studied for its potential therapeutic applications, particularly in inflammatory conditions such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and severe asthma .
Applications De Recherche Scientifique
Chemistry: Used as a tool compound to study chemokine receptor interactions and signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored as a therapeutic agent for inflammatory diseases such as COPD, bronchiectasis, and severe asthma. .
Industry: Potential applications in the development of new anti-inflammatory drugs and treatments for respiratory diseases
Mécanisme D'action
AZD-5069 exerts its effects by selectively binding to and antagonizing the CXCR2 receptor. This receptor is involved in the chemotaxis of neutrophils, a type of white blood cell that plays a key role in inflammation. By blocking the CXCR2 receptor, this compound inhibits the migration of neutrophils to sites of inflammation, thereby reducing inflammatory responses. The compound’s binding potency is consistent across various species, including humans, monkeys, dogs, rats, and mice .
Similar Compounds:
SB-656933: Another CXCR2 antagonist with similar anti-inflammatory properties.
MK-7123: A CXCR2 antagonist studied for its potential in treating inflammatory diseases.
Danirixin: A selective CXCR2 antagonist with applications in respiratory diseases.
Uniqueness of this compound: this compound stands out due to its high selectivity and potency for the CXCR2 receptor. It has shown significant efficacy in preclinical and clinical studies, particularly in reducing neutrophil migration and inflammation. Its reversible binding and favorable pharmacokinetic profile make it a promising candidate for therapeutic applications .
Analyse Biochimique
Biochemical Properties
AZD-5069 plays a significant role in biochemical reactions by inhibiting the activation of the CXCR2 receptor. This receptor is involved in the chemotactic process that regulates the migration of inflammatory cells to sites of injury or infection. This compound directly binds to CXCR2, preventing its activation by ligands such as interleukin-8 (IL-8) and growth-related oncogene-alpha (GRO-α). This inhibition results in a decrease in cytosolic calcium levels, CD11b surface expression, adhesion, and chemotaxis of neutrophils . The compound’s binding potency is consistent across various species, including humans, cynomolgus monkeys, dogs, rats, and mice .
Cellular Effects
This compound exerts its effects on various cell types, particularly neutrophils, by inhibiting their chemotactic response to CXCR2 ligands. This inhibition reduces the migration of neutrophils to sites of inflammation, thereby decreasing the overall inflammatory response . In functional in vitro assays, this compound has been shown to inhibit ligand-induced cytosolic calcium increase, CD11b surface expression, adhesion, and chemotaxis at concentrations consistent with its binding potency . Additionally, this compound has demonstrated potential anti-tumor activity by inhibiting the proliferation of CXCR2-overexpressing tumor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its reversible binding to the CXCR2 receptor. This binding prevents the receptor’s activation by its ligands, thereby inhibiting downstream signaling pathways that mediate inflammatory responses and tumor cell proliferation . This compound’s antagonist profile is characterized by its slowly reversible nature, with effects of time and temperature evident on its pharmacology and binding kinetics . The compound’s inhibition of CXCR2-mediated signaling results in reduced neutrophil chemotaxis, adhesion molecule expression, and calcium response curves .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied in various in vitro and in vivo models. This compound has been shown to maintain its inhibitory effects on neutrophil chemotaxis and adhesion over extended periods . In clinical studies, this compound demonstrated a sustained reduction in blood neutrophil counts in severe asthmatics over a 12-month treatment period, with the effects being reversible upon discontinuation of treatment . The compound’s pharmacokinetics indicate a half-life suitable for twice-daily dosing .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, oral administration of this compound blocked inhaled lipopolysaccharide (LPS)-induced lung and blood neutrophilia at exposures aligned with its receptor potency . In a phase I/II study, this compound was administered to patients with metastatic castration-resistant prostate cancer (mCRPC) at doses up to 320 mg twice daily in combination with enzalutamide, showing no dose-limiting toxicity . Higher doses of this compound were associated with reversible neutropenia, an on-target effect of the compound .
Metabolic Pathways
This compound is partially metabolized via the cytochrome P450 enzyme CYP3A4. Co-administration with ketoconazole, a strong inhibitor of CYP3A4, resulted in a 2.1-fold increase in the area under the curve (AUC) and a 1.6-fold increase in the maximum concentration (C_max) of this compound . This interaction highlights the importance of considering potential drug-drug interactions when administering this compound. The compound’s pharmacokinetics are characterized by rapid absorption, with a time to maximum concentration of approximately 2 hours under fasting conditions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the CXCR2 receptor. The compound’s receptor binding potency is similar across various species, including humans, cynomolgus monkeys, dogs, rats, and mice . In functional in vitro neutrophil assays, this compound inhibited ligand-induced cytosolic calcium increase, CD11b surface expression, adhesion, and chemotaxis at concentrations consistent with its binding potency . The compound’s pharmacokinetics indicate that less than 5% of the dose is excreted as the parent drug in the urine .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its binding to the CXCR2 receptor on the cell surface. This interaction prevents the receptor’s activation by its ligands, thereby inhibiting downstream signaling pathways that mediate inflammatory responses and tumor cell proliferation . The compound’s slowly reversible nature and its effects on binding kinetics are evident in its antagonist profile, with insurmountable antagonism of calcium response curves observed in short incubation times .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AZD-5069 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The compound is synthesized through a series of chemical reactions that include nucleophilic substitution, sulfonamide formation, and pyrimidine ring construction. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions: AZD-5069 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications .
Propriétés
IUPAC Name |
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O5S2/c1-11(14(26)9-25)29-16-8-15(23-31(27,28)24-6-3-7-24)21-18(22-16)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,25-26H,3,6-7,9-10H2,1H3,(H,21,22,23)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZECRCLSIGFCIO-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878385-84-3 | |
| Record name | AZD-5069 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878385843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-5069 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[2-[[(2,3-Difluorophenyl)methyl]thio]-6-{[(1R,2S)-2,3-dihydroxy-1-methylpropyl]oxy}-4-pyrimidinyl]-1-azetidinesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-5069 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ADT8JXB9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



